![molecular formula C11H16O B2640183 [2-(2-Methylpropyl)phenyl]methanol CAS No. 172225-48-8](/img/structure/B2640183.png)
[2-(2-Methylpropyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(2-Methylpropyl)phenyl]methanol” is an organic compound that belongs to the family of alcohols . Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom . The general formula for alcohols is ROH, where R is an alkyl group . In the case of “[2-(2-Methylpropyl)phenyl]methanol”, the R group is a 2-methylpropyl phenyl group.
Synthesis Analysis
The synthesis of “[2-(2-Methylpropyl)phenyl]methanol” could potentially involve several steps, including ester rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A detailed process for the synthesis of similar compounds can be found in the patent US8633223B2 . This patent describes a process for preparing 2-methyl-2′-phenylpropionic acid derivatives, which could potentially be adapted for the synthesis of "[2-(2-Methylpropyl)phenyl]methanol" .Molecular Structure Analysis
The molecular structure of “[2-(2-Methylpropyl)phenyl]methanol” can be represented as C12H18O . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Alcohols, including “[2-(2-Methylpropyl)phenyl]methanol”, are very reactive towards electrophilic aromatic substitution . They can also undergo oxidation, where two hydrogen atoms are removed from the alcohol molecule, one from the OH group and the other from the carbon atom that bears the OH group .Scientific Research Applications
Catalytic Applications
- Methanol is recognized as a promising hydrogen source and C1 synthon, with applications in chemical synthesis and energy technologies. It is utilized in selective N-methylation of amines and transfer hydrogenation of nitroarenes, offering a clean and cost-competitive method with methanol as both the C1 synthon and H2 source. This process is facilitated by RuCl3.xH2O as a ligand-free catalyst, demonstrating its synthetic value through the successful synthesis of pharmaceutical agents via late-stage functionalization (Sarki et al., 2021).
Material Science
- The study of phenol methylation on Cu1−xCoxFe2O4 through FTIR spectroscopy revealed insights into the interaction of phenol, methanol, and reaction products, highlighting the importance of selective ortho methylation by methyl cations. This research contributes to understanding the surface chemistry and reaction mechanisms relevant to material science (Mathew et al., 2004).
Green Chemistry
- Methanol-based industrial biotechnology highlights methanol's role as a building block in the chemical industry, either from petrochemical or renewable resources. The advancements in the biological, technical, and economic aspects of utilizing methanol for producing fine and bulk chemicals emphasize the potential for developing economically competitive bioprocesses based on methanol as an alternative carbon source (Schrader et al., 2009).
properties
IUPAC Name |
[2-(2-methylpropyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNMXBNTHSALPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methylpropyl)phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

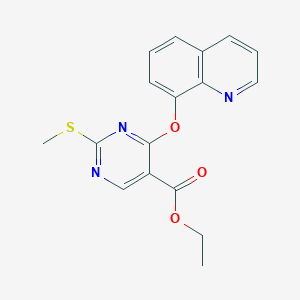
![{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2640101.png)
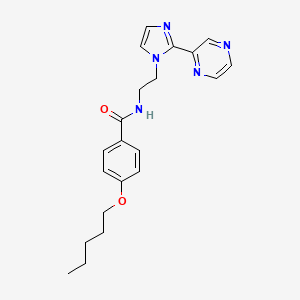
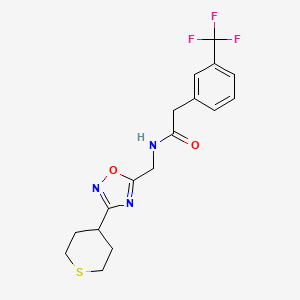
![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2640107.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2640111.png)
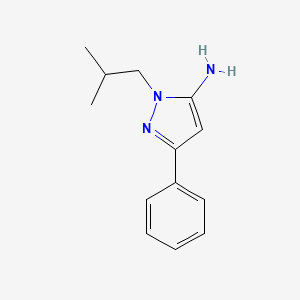
![1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2640114.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2640117.png)
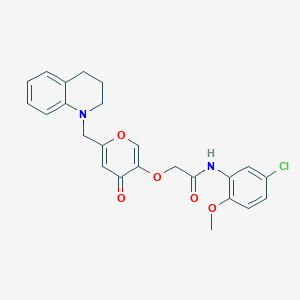
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2640119.png)
![N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide](/img/structure/B2640120.png)
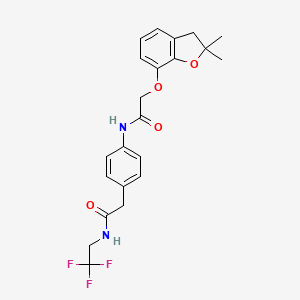
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2640122.png)